

Adibelivir's Impact on Viral DNA Unwinding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Adibelivir (IM-250) is a novel, orally active helicase-primase inhibitor demonstrating potent antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2. Its distinct mechanism of action, targeting the viral helicase-primase complex, offers a promising alternative to traditional nucleoside analogs, particularly in the context of drug-resistant strains. A key differentiator of Adibelivir is its exceptional ability to penetrate the central nervous system (CNS), suggesting potential efficacy against the latent neuronal reservoir of HSV. This guide provides a comprehensive overview of the preclinical data on Adibelivir, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided to facilitate further research and development.

Introduction

Herpes Simplex Virus infections represent a significant global health burden, with current treatments primarily focused on managing active infections rather than addressing the latent viral reservoir.[1] **Adibelivir** emerges as a promising therapeutic candidate by directly inhibiting the HSV helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] This enzyme is a heterotrimer composed of the UL5, UL52, and UL8 proteins, which collectively function to unwind the viral DNA and synthesize RNA primers for DNA replication.[3][4] By targeting this complex, **Adibelivir** effectively halts viral replication. Notably, preclinical studies

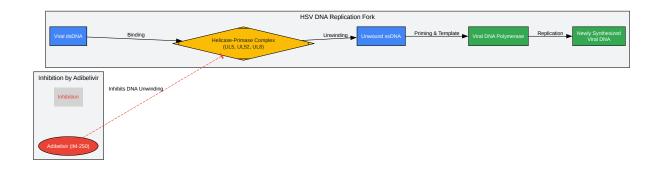


have highlighted **Adibelivir**'s superior exposure in the nervous system compared to other helicase-primase inhibitors, a critical attribute for targeting latent HSV.[5][6]

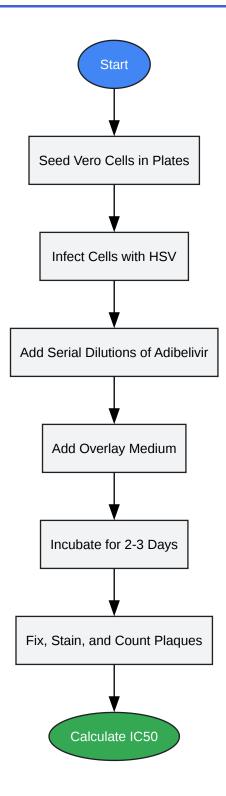
Mechanism of Action: Inhibition of the Helicase-Primase Complex

The antiviral activity of **Adibelivir** is centered on its inhibition of the HSV helicase-primase complex. This complex is fundamental to the initiation and elongation of viral DNA replication. The UL5 subunit possesses helicase and ssDNA-dependent ATPase activity, while the UL52 subunit contains the primase activity.[3] The UL8 subunit, while lacking catalytic activity, is crucial for the proper function and nuclear localization of the complex, and it modulates the enzymatic activities of UL5 and UL52.[3][7] **Adibelivir** is thought to bind to the UL5 subunit, thereby inhibiting its enzymatic functions and preventing the unwinding of viral DNA.[3] This leads to a cessation of viral DNA synthesis.

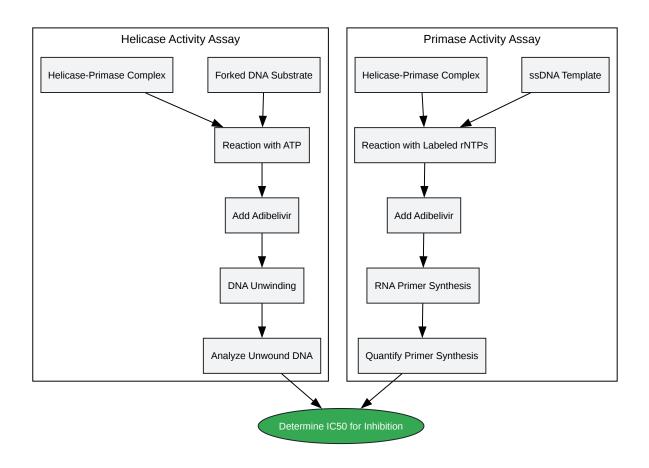












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- To cite this document: BenchChem. [Adibelivir's Impact on Viral DNA Unwinding: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563357#understanding-adibelivir-s-impact-on-viral-dna-unwinding]

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